9-(4-Chlorobutyl)-9h-purin-6-amine

Description

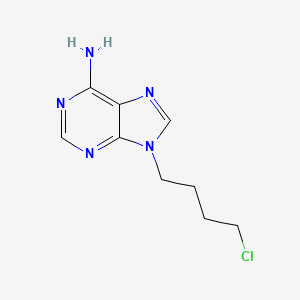

Structure

2D Structure

3D Structure

Properties

CAS No. |

69293-19-2 |

|---|---|

Molecular Formula |

C9H12ClN5 |

Molecular Weight |

225.68 g/mol |

IUPAC Name |

9-(4-chlorobutyl)purin-6-amine |

InChI |

InChI=1S/C9H12ClN5/c10-3-1-2-4-15-6-14-7-8(11)12-5-13-9(7)15/h5-6H,1-4H2,(H2,11,12,13) |

InChI Key |

JOSMPXYVHRJDAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCCCCl)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 9-(4-Chlorobutyl)-9H-purin-6-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 9-(4-Chlorobutyl)-9H-purin-6-amine, a substituted purine derivative of interest in medicinal chemistry and drug development. The document outlines a plausible and efficient synthetic route, details the necessary experimental procedures, and presents relevant chemical data.

Introduction

This compound, also known as 9-(4-chlorobutyl)adenine, belongs to the class of N9-substituted purine analogs. These compounds are of significant interest in the pharmaceutical industry due to their potential as intermediates in the synthesis of various therapeutic agents. The N9 position of the purine ring is a common site for modification to explore structure-activity relationships (SAR) and develop novel drug candidates. The presence of a reactive chlorobutyl chain at this position allows for further functionalization, making it a versatile building block for creating a diverse library of compounds.

This technical guide details a robust synthetic protocol for the preparation of this compound, focusing on the direct alkylation of adenine.

Synthetic Pathway

The most direct and widely employed method for the synthesis of 9-alkylpurines is the direct alkylation of the purine base. In the case of this compound, the synthesis involves the N9-alkylation of adenine with a suitable 1,4-dihalobutane, such as 1-bromo-4-chlorobutane or 1,4-dichlorobutane. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to facilitate the nucleophilic attack of the purine nitrogen on the alkyl halide. The N9 isomer is generally the major product due to its thermodynamic stability.

Quantitative Data

While specific experimental data for the synthesis of this compound is not extensively reported in publicly available literature, the following table summarizes the key chemical properties of the starting materials and the target product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| Adenine | C₅H₅N₅ | 135.13 | White crystalline powder |

| 1-Bromo-4-chlorobutane | C₄H₈BrCl | 171.46 | Colorless liquid |

| 1,4-Dichlorobutane | C₄H₈Cl₂ | 127.01 | Colorless liquid |

| This compound | C₉H₁₂ClN₅ | 225.68 | Solid (predicted) |

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound based on analogous procedures for the N9-alkylation of adenine.[1]

4.1. Materials and Reagents

-

Adenine

-

1-Bromo-4-chlorobutane (or 1,4-Dichlorobutane)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate

-

Hexane

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

4.2. Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

-

Standard laboratory glassware

4.3. Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add adenine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to create a stirrable suspension.

-

Reagent Addition: Add 1-bromo-4-chlorobutane (or 1,4-dichlorobutane) (1.2 eq) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is expected to take several hours.

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane) to afford the pure this compound.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure of the molecule, including the position of the alkyl chain on the purine ring.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

-

Melting Point (MP): To assess the purity of the synthesized compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Dimethyl sulfoxide (DMSO) can facilitate the absorption of other chemicals through the skin. Handle with care.

-

1-Bromo-4-chlorobutane and 1,4-dichlorobutane are alkylating agents and should be handled with caution as they are potentially toxic and irritant.

This guide provides a comprehensive framework for the successful synthesis of this compound. Researchers should adapt and optimize the described protocol based on their specific laboratory conditions and available resources.

References

Physicochemical Properties of 9-(4-Chlorobutyl)-9h-purin-6-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 9-(4-Chlorobutyl)-9h-purin-6-amine. Due to the limited availability of direct experimental data for this specific compound, this guide presents a combination of predicted values, experimental data for structurally related purine analogs, and detailed experimental protocols to enable researchers to determine these properties empirically.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The following tables summarize the available predicted data for this compound and experimental data for relevant analogous compounds to provide a comparative context.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Data Source |

| Molecular Weight | 225.68 g/mol | Calculated |

| Boiling Point | 448.0 ± 55.0 °C | ChemicalBook |

| Density | 1.48 ± 0.1 g/cm³ | ChemicalBook |

| pKa (most basic) | 4.45 ± 0.10 | ChemicalBook |

Table 2: Experimental Physicochemical Properties of Structurally Related Purine Analogs

| Compound | Melting Point (°C) | Aqueous Solubility | pKa | LogP | Reference |

| Adenine | 360-365 (dec.) | 0.103 g/100 mL | 4.15, 9.80 | - | [1][2] |

| 6-Chloropurine | >300 (dec.) | Slightly soluble in water | - | - | [3] |

| 9-Ethyladenine | - | Limited solubility in water | - | - | [4] |

Experimental Protocols

To facilitate the empirical determination of the physicochemical properties of this compound, the following detailed experimental protocols are provided. These are standard methods that can be adapted for the specific compound.

Melting Point Determination

Method: Digital Melting Point Apparatus

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. A sharp melting point range is indicative of high purity.

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered to ensure uniform heat distribution.

-

Capillary Loading: Load the powdered sample into a capillary tube to a height of 2-3 mm and compact the sample by tapping the tube.

-

Apparatus Setup: Place the capillary tube into the heating block of a digital melting point apparatus.

-

Heating: If the approximate melting point is unknown, perform a rapid preliminary heating to determine a rough estimate. For an accurate measurement, set the apparatus to heat rapidly to a temperature approximately 15-20°C below the estimated melting point.

-

Ramp Rate: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Observation: Observe the sample through the magnified eyepiece.

-

Data Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded range is the melting point of the substance.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Adenine - Wikipedia [en.wikipedia.org]

- 3. 6-氯嘌呤 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. westlab.com [westlab.com]

- 6. etcnmachining.com [etcnmachining.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Unraveling the Molecular Mechanisms of 9-(4-Chlorobutyl)-9h-purin-6-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-(4-Chlorobutyl)-9h-purin-6-amine, a synthetic purine derivative, has garnered interest for its potential biological activities. This technical guide synthesizes the current understanding of its mechanisms of action, drawing from studies on its structural analogs. Evidence points towards two primary pathways: a role as a cytokinin pro-drug in plant systems and a potential, yet unconfirmed, role as a Heat Shock Protein 90 (Hsp90) inhibitor in the context of cancer therapeutics. This document provides a detailed exploration of these mechanisms, supported by experimental data from related compounds, and outlines protocols for further investigation.

Introduction

Purine analogs are a cornerstone of therapeutic development, with applications ranging from antiviral and anticancer agents to agricultural chemicals. The compound this compound belongs to this versatile class of molecules. Its structure, featuring a purine core, a 6-amino group, and a 9-(4-chlorobutyl) substituent, suggests the potential for diverse biological interactions. This guide will delve into the evidenced and putative mechanisms of action of this compound.

Cytokinin-like Activity: A Pro-Drug Mechanism

In plant biology, 9-substituted purine derivatives have been investigated for their cytokinin-like effects. Cytokinins are a class of plant hormones that promote cell division and have various other effects on plant growth and development.

Evidence from Structural Analogs

Research has shown that 9-(4-chlorobutyl) derivatives of 6-benzylaminopurine (BAP), a structure closely related to this compound, exhibit potent cytokinin activity. One study highlighted that a 9-(4-chlorobutyl) derivative of BAP was more effective than BAP itself in promoting chlorophyll retention in soybean leaves[1].

The prevailing hypothesis for the activity of these 9-alkyl cytokinin derivatives is that they function as pro-drugs. It is suggested that the 9-alkyl group is cleaved in plant tissues, releasing the active, free purine base[1]. This hypothesis is supported by metabolic studies of other 9-substituted cytokinins, such as 6-benzylamino-9-methyl purine, which demonstrated that the 9-methyl group is removed by plant tissues to release the active 6-benzylaminopurine[2].

Signaling Pathway

The released 6-aminopurine (adenine) or a related active metabolite would then engage the cytokinin signaling pathway. This pathway is a multi-step phosphorelay system initiated by the binding of cytokinin to a histidine kinase receptor in the endoplasmic reticulum. This binding event triggers a cascade of phosphorylation events, ultimately leading to the activation of transcription factors that regulate the expression of cytokinin-responsive genes.

Figure 1. Proposed cytokinin pro-drug signaling pathway.

Putative Anticancer Activity: HSP90 Inhibition

The purine scaffold is a well-established pharmacophore for the development of anticancer agents, particularly inhibitors of Heat Shock Protein 90 (Hsp90).

The Role of HSP90 in Cancer

Hsp90 is a molecular chaperone that plays a critical role in the conformational maturation and stability of a wide range of "client" proteins. Many of these client proteins are oncoproteins that are essential for cancer cell growth, proliferation, and survival. By inhibiting Hsp90, its client proteins are destabilized and subsequently degraded by the proteasome, leading to the suppression of multiple oncogenic signaling pathways simultaneously.

Purine-Based HSP90 Inhibitors

Numerous studies have demonstrated that compounds with a purine core can act as potent inhibitors of Hsp90[3][4][5][6][7]. These inhibitors typically function by competing with ATP for binding to the N-terminal ATP-binding pocket of Hsp90. This competitive inhibition disrupts the chaperone cycle and leads to the degradation of Hsp90 client proteins. While there is no direct evidence to date confirming that this compound is an Hsp90 inhibitor, its structural similarity to known purine-based Hsp90 inhibitors makes this a plausible and compelling mechanism of action to investigate.

Figure 2. Putative mechanism of HSP90 inhibition.

Data Presentation: Biological Activities of Related Purine Analogs

| Compound/Analog | Biological Activity | Quantitative Data (IC50/EC50) | Reference |

| 9-(4-chlorobutyl)-6-benzylaminopurine | Cytokinin activity (promotes chlorophyll retention) | More potent than BAP | [1] |

| 6-benzylamino-9-methyl purine | Cytokinin activity (metabolized to active form) | Not specified | [2] |

| Purine-scaffold Hsp90 inhibitors | Inhibition of Hsp90, leading to degradation of client proteins and anti-tumor activity in B-cell lymphomas. | Varies by compound | [4][6] |

| Orally active purine-based Hsp90 inhibitors | Inhibition of Hsp90 with oral bioavailability, leading to tumor growth inhibition in xenograft models. | IC50 = 90 nM (for HER-2 degradation by neopentylamine 42) | [3] |

| (E)-6-amino-9-(styrylsulfonyl)-9H-purine | Induction of apoptosis in human leukemia cells. | Not specified | [8] |

Experimental Protocols

To further elucidate the mechanism of action of this compound, the following experimental protocols are proposed based on methodologies described in the literature.

Cytokinin Activity Assay (Soybean Cotyledon Chlorophyll Retention Assay)

-

Objective: To determine the cytokinin-like activity of the compound.

-

Methodology:

-

Excise cotyledons from 4-day-old soybean seedlings.

-

Incubate the cotyledons in the dark for 48 hours in petri dishes containing filter paper moistened with a range of concentrations of this compound, a positive control (e.g., 6-benzylaminopurine), and a negative control (water).

-

After incubation, extract chlorophyll from the cotyledons using 80% ethanol.

-

Measure the absorbance of the chlorophyll extract at 665 nm.

-

Calculate the chlorophyll content and compare the effects of the test compound to the controls.

-

Figure 3. Workflow for cytokinin activity assay.

HSP90 Inhibition Assay (Cell-Based)

-

Objective: To determine if the compound inhibits Hsp90 activity in cancer cells.

-

Methodology:

-

Culture a cancer cell line known to be sensitive to Hsp90 inhibition (e.g., MCF-7, SKBr3).

-

Treat the cells with various concentrations of this compound for 24-48 hours. A known Hsp90 inhibitor (e.g., 17-AAG) should be used as a positive control.

-

Lyse the cells and perform Western blot analysis to assess the protein levels of known Hsp90 client proteins (e.g., Her2, Akt, Raf-1) and a marker of the heat shock response (Hsp70).

-

A decrease in the levels of client proteins and an increase in Hsp70 would indicate Hsp90 inhibition.

-

Figure 4. Workflow for cell-based HSP90 inhibition assay.

Conclusion and Future Directions

The available evidence suggests that this compound is a molecule with dual potential. Its established cytokinin-like activity, likely through a pro-drug mechanism, warrants further investigation for agricultural applications. Furthermore, its structural similarity to known purine-based Hsp90 inhibitors presents a compelling avenue for anticancer drug discovery. Future research should focus on direct experimental validation of Hsp90 inhibition, comprehensive in vitro and in vivo anticancer profiling, and detailed metabolic studies to confirm the pro-drug hypothesis in plant systems. Elucidating these mechanisms will be crucial for unlocking the full therapeutic and agricultural potential of this promising purine derivative.

References

- 1. Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Metabolism and Biological Activity of a 9-Substituted Cytokinin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Orally active purine-based inhibitors of the heat shock protein 90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A purine scaffold Hsp90 inhibitor destabilizes Bcl6 and has specific anti-tumor activity in Bcl6 dependent B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]

- 6. Purine-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting Hsp90 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 9-(4-Chlorobutyl)-9H-purin-6-amine: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-(4-Chlorobutyl)-9H-purin-6-amine, a purine derivative with potential applications in drug discovery. Due to the limited availability of public data on this specific compound, this paper expands its scope to include the synthesis, biological activities, and mechanisms of action of structurally related 9-alkylpurine and substituted purine analogs. This guide aims to serve as a valuable resource for researchers by detailing relevant synthetic methodologies, presenting quantitative biological data from analogous compounds, and illustrating key signaling pathways associated with purine derivatives.

Introduction to this compound

This compound belongs to the vast family of purine analogs, which are of significant interest in medicinal chemistry due to their diverse biological activities. The core structure features a purine ring system, specifically adenine, with a 4-chlorobutyl substituent at the N9 position. This alkylating moiety introduces a reactive electrophilic site, suggesting potential for covalent interactions with biological macromolecules, a strategy often employed in the design of targeted therapies.

While specific literature on this compound is scarce, the broader class of 9-substituted purines has been extensively studied, revealing a wide range of therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities. This guide will leverage data from these related compounds to infer the potential properties and applications of the title compound and its derivatives.

Synthesis of 9-Substituted Purine Analogs

The synthesis of 9-substituted purine derivatives typically involves the alkylation of a purine base or a protected precursor. A common strategy for synthesizing compounds analogous to this compound involves the reaction of 6-chloropurine or adenine with a suitable alkylating agent.

General Synthetic Approach

A prevalent method for the synthesis of 9-alkylpurines is the Mitsunobu reaction or direct alkylation under basic conditions. For instance, the synthesis of 9-cinnamyl-9H-purine derivatives has been achieved by treating 6-chloropurine with the corresponding allylic alcohol under Mitsunobu conditions. Subsequent amination at the C6 position yields the desired 6-amine derivatives.

Another approach involves the NaH-mediated alkylation of 6-chloropurine with alkyl bromides, which can yield a mixture of N7 and N9-alkylated products, with the N9 isomer typically being the major product.

Illustrative Experimental Protocol: Synthesis of 9-Alkyl-6-aminopurines (General Procedure)

This protocol is a generalized representation based on common synthetic methodologies for 9-substituted purines.

Step 1: N9-Alkylation of 6-Chloropurine

-

To a solution of 6-chloropurine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired 1-bromo-4-chlorobutane (or other suitable alkyl halide, 1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the 9-(4-chlorobutyl)-6-chloro-9H-purine.

Step 2: Amination of the C6-Position

-

Dissolve the 9-(4-chlorobutyl)-6-chloro-9H-purine (1.0 eq) in a solution of ammonia in methanol (or another suitable amine).

-

Heat the mixture in a sealed tube at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-48 hours).

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to obtain the final product, this compound.

Biological Activities of Structural Analogs

Kinase Inhibition

Many purine analogs function as competitive inhibitors of protein kinases by mimicking the endogenous ligand, ATP. The 9-substituent can play a crucial role in determining the potency and selectivity of these inhibitors. For example, a study on N9-cis-cyclobutylpurine derivatives identified potent inhibitors of cyclin-dependent kinases (CDKs), with some compounds exhibiting IC50 values in the low nanomolar range.

Table 1: Kinase Inhibitory Activity of Selected N9-Substituted Purine Analogs

| Compound ID | 9-Substituent | Target Kinase | IC50 (nM) | Reference |

| 8l | cis-Cyclobutyl | CDK2 | 2.1 | [1] |

| 8l | cis-Cyclobutyl | CDK5 | 4.8 | [1] |

Anticancer Activity

The cytotoxic effects of substituted purine derivatives against various cancer cell lines have been widely reported. The modifications at the C2, C6, and N9 positions of the purine ring significantly influence their anticancer potential. For instance, a series of 6,8,9-trisubstituted purine analogues showed notable cytotoxic activity against human liver, colon, and breast cancer cells.[2]

Table 2: Cytotoxic Activity of Selected 6,8,9-Trisubstituted Purine Analogs

| Compound ID | 9-Substituent | Cell Line | IC50 (µM) | Reference |

| 5 | Cyclopentyl | Huh7 (Liver) | 7.8 | [2] |

| 5 | Cyclopentyl | HCT116 (Colon) | 10.2 | [2] |

| 5 | Cyclopentyl | MCF7 (Breast) | 12.5 | [2] |

| 6 | Cyclopentyl | Huh7 (Liver) | 6.5 | [2] |

| 6 | Cyclopentyl | HCT116 (Colon) | 9.1 | [2] |

| 6 | Cyclopentyl | MCF7 (Breast) | 11.3 | [2] |

Signaling Pathways

Purine analogs can modulate various cellular signaling pathways. Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets, including receptors, enzymes, and nucleic acids.

Purinergic Signaling

Extracellular purines like ATP and adenosine act as signaling molecules by binding to purinergic receptors (P1 and P2). Purine analogs can act as agonists or antagonists at these receptors, thereby modulating downstream signaling cascades involved in inflammation, neurotransmission, and cell proliferation.

Kinase-Mediated Signaling

As previously discussed, many purine derivatives are potent kinase inhibitors. By blocking the activity of kinases such as CDKs, they can arrest the cell cycle and induce apoptosis in cancer cells. The specific signaling pathways affected depend on the kinase selectivity profile of the compound.

Conclusion and Future Directions

This compound represents a potentially valuable scaffold for the development of novel therapeutic agents. The presence of a reactive chlorobutyl group suggests its potential as a covalent inhibitor, a strategy that can lead to high potency and prolonged duration of action. Based on the activities of structurally related 9-substituted purines, promising avenues for investigation include its evaluation as a kinase inhibitor for anticancer therapy.

Future research should focus on the synthesis and biological evaluation of a focused library of analogs of this compound. Systematic modifications of the butyl chain, such as altering its length, replacing the chlorine with other halogens or functional groups, and introducing substituents on the purine core, will be crucial for establishing a clear structure-activity relationship (SAR). Furthermore, detailed mechanistic studies will be necessary to identify the specific molecular targets and signaling pathways modulated by these compounds. Such studies will be instrumental in unlocking the full therapeutic potential of this class of purine derivatives.

References

- 1. Synthesis and biological evaluation of N9-cis-cyclobutylpurine derivatives for use as cyclin-dependent kinase (CDK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 9-(4-Chlorobutyl)-9h-purin-6-amine Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of 9-(4-Chlorobutyl)-9h-purin-6-amine, a purine derivative with potential therapeutic applications. This document outlines the theoretical framework, computational methodologies, and experimental validation pertinent to understanding the molecular interactions of this compound, with a focus on its putative target, Heat Shock Protein 90 (HSP90).

Introduction

This compound is a synthetic purine analog designed as a potential inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone that plays a critical role in the folding, stabilization, and activation of a wide array of client proteins, many of which are implicated in oncogenesis and other disease processes.[1] Inhibition of HSP90 leads to the degradation of these client proteins, thereby disrupting multiple signaling pathways essential for tumor cell survival and proliferation.[2][3] In silico modeling is a powerful tool to predict and analyze the binding of small molecules like this compound to their protein targets, guiding further drug development and optimization.

Quantitative Data Summary

While specific quantitative data for the binding of this compound to HSP90 is not publicly available, the following table presents hypothetical data based on typical ranges observed for similar purine-based HSP90 inhibitors. This serves as a template for the presentation of experimental findings.

| Parameter | Value | Assay Type | Target |

| Binding Affinity (Kd) | 50 nM | Fluorescence Polarization | Human HSP90α |

| IC50 | 150 nM | HSP90 ATPase Assay | Human HSP90α |

| Cellular Proliferation (GI50) | 500 nM | MTT Assay | MCF-7 Breast Cancer Cells |

In Silico Modeling Workflow

A typical in silico workflow to investigate the interaction of this compound with HSP90 involves several key steps, from ligand and protein preparation to detailed interaction analysis.

Experimental Protocols

HSP90 Binding Assay (Fluorescence Polarization)

This assay is designed to measure the binding affinity of this compound to HSP90 by competing with a fluorescently labeled ligand.[4][5][6][7]

Materials:

-

Recombinant human HSP90α

-

Fluorescently labeled probe (e.g., FITC-geldanamycin)

-

Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL BSA, 0.01% NP-40)

-

This compound (dissolved in DMSO)

-

384-well black plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

Add a fixed concentration of recombinant HSP90α to each well of the 384-well plate.

-

Add the serially diluted compound to the wells.

-

Add a fixed concentration of the fluorescently labeled probe to all wells.

-

Incubate the plate at room temperature for a predetermined time (e.g., 2 hours) to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Plot the fluorescence polarization values against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ and subsequently calculate the Ki.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound and a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration to determine the GI₅₀.

HSP90 Signaling Pathway

HSP90 is a central hub in cellular signaling, regulating the stability and function of numerous client proteins involved in cell growth, survival, and proliferation. Inhibition of HSP90 disrupts these pathways, leading to cell cycle arrest and apoptosis.[1][2][3]

Conclusion

The in silico modeling of this compound provides a rational basis for understanding its potential as an HSP90 inhibitor. The computational workflow, in conjunction with experimental validation, is crucial for elucidating the molecular interactions, predicting binding affinity, and guiding the optimization of this and similar compounds for therapeutic development. The disruption of the multifaceted HSP90 signaling network remains a promising strategy in the treatment of cancer and other diseases.

References

- 1. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Hsp90 - Wikipedia [en.wikipedia.org]

- 4. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Analysis of 9-(4-Chlorobutyl)-9H-purin-6-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 9-(4-Chlorobutyl)-9H-purin-6-amine, a substituted purine derivative of interest in medicinal chemistry and drug development. The following sections detail the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, based on established principles and data from analogous structures. This guide also outlines the standard experimental protocols for acquiring such data and visualizes the analytical workflow and predicted fragmentation pathways.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data tables present predicted values derived from the analysis of closely related N-alkylated purine derivatives. These predictions serve as a robust reference for the identification and characterization of this molecule.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (Purine) | ~ 8.2 | Singlet | - |

| H-8 (Purine) | ~ 8.0 | Singlet | - |

| NH₂ (Amine) | ~ 7.3 | Broad Singlet | - |

| N⁹-CH ₂ (Alkyl Chain) | ~ 4.2 | Triplet | ~ 7.0 |

| CH ₂-Cl (Alkyl Chain) | ~ 3.6 | Triplet | ~ 6.5 |

| N⁹-CH₂-CH ₂ (Alkyl Chain) | ~ 2.0 | Multiplet | - |

| CH₂-CH ₂-Cl (Alkyl Chain) | ~ 1.9 | Multiplet | - |

Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (δ 0.00 ppm).

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-6 (Purine) | ~ 155 |

| C-2 (Purine) | ~ 152 |

| C-4 (Purine) | ~ 149 |

| C-8 (Purine) | ~ 141 |

| C-5 (Purine) | ~ 120 |

| N⁹-C H₂ (Alkyl Chain) | ~ 43 |

| C H₂-Cl (Alkyl Chain) | ~ 45 |

| N⁹-CH₂-C H₂ (Alkyl Chain) | ~ 30 |

| CH₂-C H₂-Cl (Alkyl Chain) | ~ 28 |

Predicted in CDCl₃ at 100 MHz.

Predicted Mass Spectrometry Data

Table 3: Predicted m/z Values for Key Fragments of this compound

| Fragment | Predicted m/z |

| [M+H]⁺ (Molecular Ion) | 226.09 |

| [M]⁺˙ | 225.08 |

| [Adenine-H]⁺ | 135.05 |

| [C₄H₈Cl]⁺ | 91.04 |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

-

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the butyl chain.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.[1]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations, which is crucial for confirming the attachment of the butyl chain to the N-9 position of the purine ring.[1]

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

ESI-MS Acquisition (for accurate mass and molecular ion confirmation):

-

Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS).

-

Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Typical ESI conditions: capillary voltage of 3-4 kV, nebulizer gas (N₂) pressure of 20-30 psi, and a drying gas flow of 5-10 L/min at 300-350 °C.

-

-

EI-MS Acquisition (for fragmentation analysis):

-

Introduce the sample via a direct insertion probe or a gas chromatograph (GC-MS).

-

Use a standard electron energy of 70 eV.

-

Acquire a full scan mass spectrum to observe the molecular ion and fragment ions.

-

-

Tandem MS (MS/MS) (for detailed fragmentation analysis):

-

Select the molecular ion ([M+H]⁺ or [M]⁺˙) as the precursor ion.

-

Induce fragmentation using Collision-Induced Dissociation (CID).

-

Analyze the resulting product ions to elucidate the fragmentation pathways. Alkylation at the N3 or N7 positions of adenine can lead to depurination upon MS2 fragmentation.[2]

-

Visualizations

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the predicted mass spectrometry fragmentation pathway for this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Predicted mass spectrometry fragmentation pathway of this compound.

References

An In-depth Technical Guide to the Early-Stage Antiviral Research of 9-(4-Chlorobutyl)-9h-purin-6-amine

Disclaimer: As of late 2025, publicly available research specifically detailing the antiviral properties of 9-(4-Chlorobutyl)-9h-purin-6-amine is not available. This guide, therefore, serves as a comprehensive framework for conducting and evaluating the early-stage antiviral potential of this novel purine analog, based on established methodologies for similar compounds. It is intended for researchers, scientists, and drug development professionals.

Introduction to this compound as a Potential Antiviral Agent

This compound is a synthetic purine derivative. The purine scaffold is central to many approved antiviral drugs, which often function as nucleoside or nucleotide analogs. These agents can interfere with viral replication by inhibiting key viral enzymes, such as DNA or RNA polymerases.[1][2][3] The structural features of this compound, particularly the purine core and the flexible chlorobutyl side chain, suggest its potential to interact with viral enzymatic targets. Early-stage research would focus on determining its efficacy against a panel of viruses, its toxicity to host cells, and its mechanism of action.

Data Presentation: A Framework for Quantitative Analysis

Quantitative data from in-vitro assays are crucial for evaluating the potential of a new antiviral compound. The following tables provide a standardized format for presenting such data, allowing for clear comparison of antiviral efficacy and cytotoxicity.

Table 1: In-Vitro Antiviral Activity of this compound

| Virus Strain | Cell Line | Assay Type | EC₅₀ (µM) | EC₉₀ (µM) | Reference Compound (EC₅₀, µM) |

| Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Reduction | Data | Data | Acyclovir (Data) |

| Influenza A (H1N1) | MDCK | CPE Inhibition | Data | Data | Oseltamivir (Data) |

| Human Cytomegalovirus (HCMV) | HFF | Plaque Reduction | Data | Data | Ganciclovir (Data) |

| Hepatitis B Virus (HBV) | HepG2 2.2.15 | ELISA (HBeAg) | Data | Data | Entecavir (Data) |

EC₅₀: 50% effective concentration; EC₉₀: 90% effective concentration.

Table 2: Cytotoxicity and Selectivity Index

| Cell Line | Assay Type | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| Vero | MTT | Data | Data (vs. HSV-1) |

| MDCK | MTT | Data | Data (vs. H1N1) |

| HFF | MTT | Data | Data (vs. HCMV) |

| HepG2 2.2.15 | MTT | Data | Data (vs. HBV) |

CC₅₀: 50% cytotoxic concentration; SI: A measure of the compound's therapeutic window.

Experimental Protocols

Detailed and reproducible protocols are fundamental to drug discovery. The following sections outline standard methodologies for the initial antiviral evaluation of a novel compound.

Cell Lines and Virus Propagation

-

Cell Lines: Vero (African green monkey kidney), MDCK (Madin-Darby canine kidney), HFF (Human Foreskin Fibroblast), and HepG2 2.2.15 cells would be maintained in appropriate media (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.

-

Virus Stocks: Viral stocks (e.g., HSV-1, Influenza A, HCMV, HBV) would be propagated in their respective permissive cell lines. Viral titers would be determined by plaque assay or TCID₅₀ (50% Tissue Culture Infectious Dose) assay and stored at -80°C.

Cytotoxicity Assay

The cytotoxicity of this compound on host cells is typically assessed using a colorimetric assay such as the MTT assay.[4][5]

-

Objective: To determine the concentration of the compound that reduces cell viability by 50% (CC₅₀).

-

Methodology:

-

Seed cells in 96-well plates and incubate until they form a confluent monolayer.[6]

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the compound dilutions. Include wells for cell control (no compound) and blank control (no cells).

-

Incubate the plates for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[7] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]

-

Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.[7]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the CC₅₀ value by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.

-

Antiviral Activity Assays

The choice of assay depends on the virus being tested. Common methods include the Cytopathic Effect (CPE) Inhibition Assay and the Plaque Reduction Assay.

-

Cytopathic Effect (CPE) Inhibition Assay: [8][9]

-

Objective: To measure the ability of the compound to protect cells from virus-induced damage and death (CPE).[8][10]

-

Methodology:

-

Seed host cells in 96-well plates to form a monolayer.

-

Add serial dilutions of the test compound to the wells.

-

Infect the cells with a specific amount of virus (e.g., a multiplicity of infection of 0.01). Include virus control (no compound) and cell control (no virus, no compound) wells.

-

Incubate the plates until CPE is observed in at least 80% of the virus control wells (typically 2-5 days).[6]

-

Assess cell viability using a staining method like crystal violet or a metabolic assay like MTT.[11]

-

The EC₅₀ value is calculated as the compound concentration that inhibits CPE by 50% compared to the virus control.

-

-

-

Plaque Reduction Assay: [12][13]

-

Objective: To quantify the inhibition of viral replication by counting the number of viral plaques.

-

Methodology:

-

Grow a confluent monolayer of host cells in 6- or 12-well plates.

-

Pre-incubate the cells with various concentrations of the compound for a set period.

-

Infect the cells with a low dose of the virus (e.g., 50-100 plaque-forming units per well).

-

After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) mixed with the corresponding compound concentrations.[14] This prevents the virus from spreading indiscriminately and ensures the formation of distinct plaques.[12]

-

Incubate the plates for several days until visible plaques form.

-

Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained, uninfected cells.

-

Count the number of plaques in each well. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50% relative to the untreated virus control.

-

-

Mandatory Visualizations

Diagrams are essential for visualizing complex workflows and biological pathways. The following are generated using the DOT language.

Experimental Workflow

Caption: General workflow for the early-stage in-vitro evaluation of a novel antiviral compound.

Hypothetical Mechanism of Action

As a purine analog, this compound may act as an inhibitor of viral DNA polymerase, a mechanism shared by many successful antiviral drugs.[3][15][16]

Caption: Hypothetical activation pathway and mechanism of action for a purine analog antiviral.

References

- 1. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 10. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. pblassaysci.com [pblassaysci.com]

- 12. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 13. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Viral DNA Polymerase Inhibitors [ouci.dntb.gov.ua]

Preliminary Studies of 9-Substituted Purine Analogs in Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific preliminary studies on 9-(4-Chlorobutyl)-9h-purin-6-amine in cancer cell lines are not publicly available. This guide, therefore, provides a comprehensive overview of closely related 9-substituted and other modified purine analogs to offer insights into potential areas of investigation and methodologies for evaluating compounds of this class. The information presented is based on published research for structurally similar molecules and is intended to serve as a foundational resource.

Introduction: The Therapeutic Potential of Purine Analogs

Purine analogs represent a significant class of compounds in cancer chemotherapy. Their structural similarity to endogenous purine nucleobases allows them to interfere with nucleic acid synthesis and other critical cellular processes, leading to cytotoxicity in rapidly proliferating cancer cells. The substitution at the N9 position of the purine ring, in particular, has been a key area of medicinal chemistry research to enhance efficacy, selectivity, and pharmacokinetic properties. While data on this compound is not available, studies on various N9-alkyl and other substituted purines have demonstrated promising anticancer activities, primarily through the induction of apoptosis and cell cycle arrest. This document synthesizes the findings from these related studies to provide a technical framework for the potential investigation of this compound.

Data Presentation: Cytotoxic Activity of Related Purine Analogs

The following tables summarize the in vitro cytotoxic activity (IC50 values) of several 9-substituted and other modified purine derivatives against various cancer cell lines, as reported in the literature.

Table 1: IC50 Values of 9-sec-butyl-6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine (PP17)

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | Not explicitly stated, but described as having "good inhibitory activity"[1] |

Table 2: IC50 Values of 2,6,9-Trisubstituted Purine Derivative (Compound 7h)

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Promyelocytic Leukemia | Not explicitly stated, but noted as highly potent[2][3] |

Table 3: IC50 Values of 6,8,9-Trisubstituted Purine Analog (Compound 19)

| Cell Line | Cancer Type | IC50 (µM) |

| Huh7 | Liver Cancer | 2.9 - 9.3[4] |

| FOCUS | Liver Cancer | 2.9 - 9.3[4] |

| SNU475 | Liver Cancer | 2.9 - 9.3[4] |

| SNU182 | Liver Cancer | 2.9 - 9.3[4] |

| HepG2 | Liver Cancer | 2.9 - 9.3[4] |

| Hep3B | Liver Cancer | 2.9 - 9.3[4] |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the preliminary evaluation of anticancer compounds, based on the reviewed literature for related purine analogs.

Cell Viability Assay (MTT or SRB Assay)

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Methodology (Sulforhodamine B - SRB Assay as described for 6,8,9-trisubstituted purines[4]):

-

Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.

-

Washing: Wash the plates multiple times with water to remove TCA and air dry.

-

Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Add Tris base solution to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis

Objective: To investigate the effect of the compound on cell cycle progression.

Methodology (as generally performed for purine derivatives[1][2][3]):

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software.

Apoptosis Assay

Objective: To determine if the compound induces programmed cell death.

Methodology (Annexin V/PI Staining):

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a defined period.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate generalized signaling pathways and a typical experimental workflow for the preliminary evaluation of a novel purine analog, based on the mechanisms and methodologies identified in the literature for related compounds.

Caption: A generalized experimental workflow for the in vitro evaluation of a novel anticancer compound.

References

- 1. Synthesis of novel N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives as inducers of apoptosis in MCF-7 breast cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays [mdpi.com]

- 3. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and cytotoxicity of novel 6,8,9-trisubstituted purine analogs against liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 9-(4-Chlorobutyl)-9h-purin-6-amine In Vitro Assay Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of 9-(4-Chlorobutyl)-9h-purin-6-amine, a purine analog with potential therapeutic applications. As purine analogs are known to exhibit a range of biological activities, including anticancer and kinase inhibitory effects, the following protocols are designed to assess the compound's cytotoxicity, mechanism of action, and specific molecular targets.[1][2]

I. Overview of In Vitro Assay Cascade

A tiered approach is recommended for the in vitro characterization of this compound. The workflow begins with broad cytotoxicity screening, proceeds to elucidate the mechanism of cell death, and culminates in the identification of specific molecular targets.

References

Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using 9-(4-Chlorobutyl)-9H-purin-6-amine

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a hypothetical high-throughput screening (HTS) campaign to identify novel inhibitors of a target kinase, utilizing 9-(4-Chlorobutyl)-9H-purin-6-amine as a scaffold for a small molecule library. The protocol outlines a robust and automated luminescence-based assay suitable for screening large compound libraries. Detailed methodologies for the primary screen, hit confirmation, and dose-response analysis are provided. This document serves as a guide for researchers and drug development professionals interested in establishing similar screening cascades for kinase drug discovery.

Introduction

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is implicated in a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinases are a major class of drug targets. High-throughput screening (HTS) is a key technology in the discovery of novel kinase inhibitors, enabling the rapid testing of large numbers of compounds.[1][2][3]

Purine analogs are a well-established class of kinase inhibitors, often acting as ATP-competitive inhibitors due to their structural similarity to the adenine core of ATP. This compound is a purine derivative that presents a promising starting point for the development of a focused compound library for kinase inhibitor screening. This application note details a hypothetical HTS workflow to assess a library of compounds derived from this scaffold against a target kinase.

Target Pathway: Generic Kinase Signaling

A generic kinase signaling pathway is depicted below. The target kinase, upon activation by an upstream signal, phosphorylates a substrate protein. This phosphorylation event triggers a downstream cellular response. The aim of the described HTS assay is to identify compounds that inhibit this phosphorylation step.

Figure 1: Hypothetical Kinase Signaling Pathway and Point of Inhibition.

Experimental Design

The HTS workflow is designed as a multi-stage process, starting with a primary screen of the entire compound library at a single concentration to identify "hits". These initial hits are then subjected to a confirmatory screen to eliminate false positives. Finally, confirmed hits are analyzed in a dose-response format to determine their potency (IC50).

Figure 2: High-Throughput Screening Workflow.

Materials and Methods

Reagents and Materials

-

Target Kinase: Recombinant human kinase (e.g., Abl, SRC).

-

Kinase Substrate: Poly(Glu, Tyr) 4:1 or a specific peptide substrate.

-

ATP: Adenosine 5'-triphosphate.

-

Compound Library: Derivatives of this compound dissolved in DMSO.

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

-

Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or similar.

-

Plates: 384-well white, solid-bottom assay plates.

-

Instrumentation: Automated liquid handler, multi-mode plate reader with luminescence detection.

Experimental Protocols

1. Primary High-Throughput Screen

This protocol is designed for a 384-well plate format.

-

Compound Dispensing: Using an automated liquid handler, dispense 50 nL of each compound from the library (10 mM stock in DMSO) into the wells of a 384-well assay plate. This results in a final compound concentration of 10 µM in a 5 µL reaction volume.

-

Enzyme Addition: Add 2.5 µL of a 2X kinase solution (e.g., 20 ng/µL in assay buffer) to each well.

-

Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the kinase.

-

Reaction Initiation: Add 2.5 µL of a 2X substrate/ATP solution (e.g., 2 µg/µL substrate and 20 µM ATP in assay buffer) to each well to start the kinase reaction.

-

Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

-

ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

2. Hit Confirmation Screen

Compounds that show >50% inhibition in the primary screen are selected as "hits". These compounds are then re-tested using the same protocol as the primary screen to confirm their activity and eliminate false positives.

3. Dose-Response Assay and IC50 Determination

Confirmed hits are subjected to a dose-response analysis to determine their potency.

-

Serial Dilution: Prepare a 10-point, 3-fold serial dilution of each confirmed hit compound in DMSO.

-

Compound Dispensing: Dispense 50 nL of each concentration of the compounds into the wells of a 384-well plate.

-

Assay Protocol: Follow steps 2-8 of the primary HTS protocol.

-

Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Hypothetical Results

The following tables present hypothetical data from a screening campaign of a library derived from this compound.

Table 1: Primary Screen and Hit Confirmation Summary

| Metric | Primary Screen | Hit Confirmation |

| Number of Compounds Screened | 10,000 | 500 |

| Compound Concentration | 10 µM | 10 µM |

| Hit Cutoff (% Inhibition) | > 50% | > 50% |

| Number of Hits | 500 | 450 |

| Hit Rate | 5% | 90% (of primary hits) |

Table 2: Dose-Response Data for Top Hypothetical Hits

| Compound ID | Scaffold Modification | IC50 (µM) |

| Cpd-001 | 4-fluoroaniline at C6 | 0.25 |

| Cpd-002 | 3-methoxybenzyl at N9 | 0.87 |

| Cpd-003 | Cyclopropylamine at C6 | 1.2 |

| Cpd-004 | Phenylacetamide at C6 | 2.5 |

| Cpd-005 | 4-chlorobutyl at N9 | 5.1 |

Conclusion

This application note provides a comprehensive, albeit hypothetical, framework for conducting a high-throughput screening campaign to identify novel kinase inhibitors using a compound library based on the this compound scaffold. The described luminescence-based assay is robust, scalable, and suitable for automated HTS.[4][5][6] The multi-stage workflow, from primary screening to dose-response analysis, ensures the identification of potent and confirmed inhibitors. This methodology can be adapted to various kinase targets and serves as a valuable starting point for drug discovery programs.

References

- 1. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High Throughput Screening for Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]

- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 4. promega.co.uk [promega.co.uk]

- 5. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols for the In Vitro Delivery of 9-(4-Chlorobutyl)-9h-purin-6-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective delivery and evaluation of 9-(4-Chlorobutyl)-9h-purin-6-amine, a purine analog, in various cell culture systems. The protocols outlined below are designed to serve as a foundational methodology, which can be adapted and optimized for specific cell lines and experimental objectives.

1. Introduction to this compound

This compound is a synthetic purine derivative. Purine analogs are a class of antimetabolites that structurally mimic naturally occurring purines, such as adenine and guanine.[1] These molecules can interfere with the synthesis of nucleic acids, primarily by inhibiting enzymes involved in DNA and RNA replication, leading to the induction of apoptosis.[1][2] Due to these properties, purine analogs are extensively studied for their potential as therapeutic agents, particularly in oncology.[1][2] The basic mechanism of action involves cellular uptake, enzymatic conversion to nucleotide analogs, and subsequent disruption of DNA synthesis.[2]

2. Preparation of Stock Solutions

Proper preparation of stock solutions is critical for accurate and reproducible experimental results. The following protocol outlines the recommended procedure for solubilizing and storing this compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile filter tips

Protocol:

-

Determine the desired stock concentration. A common starting concentration for small molecule inhibitors is 10 mM.

-

Calculate the required amount of compound and DMSO. For a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO.

-

Solubilization. Add the DMSO to the vial containing the compound. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Sterilization. While not always necessary for DMSO stocks, if required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

-

Aliquoting and Storage. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Table 1: Example Calculations for Stock Solution Preparation

| Desired Stock Concentration | Molecular Weight ( g/mol ) | Mass for 1 mL Stock | Volume of DMSO |

| 10 mM | ~225.68 | ~2.26 mg | 1 mL |

| 20 mM | ~225.68 | ~4.51 mg | 1 mL |

| 50 mM | ~225.68 | ~11.28 mg | 1 mL |

Experimental Protocols

The following protocols provide a framework for determining the biological activity of this compound in cell culture.

Protocol 1: Determination of Half-Maximal Inhibitory Concentration (IC50)

This protocol is designed to determine the concentration of this compound that inhibits 50% of cell viability.

Materials:

-

Target cell line(s)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)[3][4]

-

96-well cell culture plates

-

This compound stock solution

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)[3]

-

Microplate reader

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[3]

-

Compound Preparation: Prepare a serial dilution of the this compound stock solution in complete culture medium. A common starting range is from 100 µM down to 0.01 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Treatment: Remove the old medium from the cells and add the prepared drug dilutions to the respective wells.

-

Incubation: Incubate the plate for a period relevant to the cell line's doubling time, typically 24, 48, or 72 hours.

-

Viability Assay: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.[3]

-

Data Acquisition: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.[3]

-

Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the drug concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Table 2: Example IC50 Determination Data Layout

| Concentration (µM) | Absorbance (OD) | % Viability |

| 100 | 0.15 | 10% |

| 50 | 0.30 | 20% |

| 25 | 0.60 | 40% |

| 12.5 | 0.90 | 60% |

| 6.25 | 1.20 | 80% |

| 0 (Vehicle) | 1.50 | 100% |

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of this compound on cell cycle progression.

Materials:

-

Target cell line(s)

-

6-well cell culture plates

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution with RNase A

-

Flow cytometer

Methodology:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle-treated control.

-

Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Table 3: Expected Outcomes of Cell Cycle Analysis for a DNA Synthesis Inhibitor

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | 50% | 30% | 20% |

| 1x IC50 Compound | 45% | 45% | 10% |

| 2x IC50 Compound | 40% | 55% | 5% |

Visualizations

Diagram 1: General Experimental Workflow

Caption: Workflow for in vitro evaluation of this compound.

Diagram 2: Hypothetical Signaling Pathway of Purine Analog Action

Caption: Proposed mechanism of action for a purine analog leading to apoptosis.

Alternative Delivery Methods

While direct application of a DMSO-solubilized compound is standard, challenges such as low solubility or off-target effects of the solvent may arise. In such cases, alternative delivery methods can be explored.

Nanoformulation: Encapsulating this compound into nanoparticles, such as those made from chitosan, can enhance its solubility, stability, and cellular uptake.[5][6] This approach may also allow for targeted delivery to specific cell types.

Protocol 3: General Considerations for Nanoformulation Delivery

-

Preparation of Nanoparticles: Synthesize and characterize the nanoparticles encapsulating the purine analog. Key parameters to assess are particle size, zeta potential, and encapsulation efficiency.

-

Cell Treatment: Treat cells with the nanoformulation at various concentrations, based on the amount of encapsulated compound.

-

Controls: It is crucial to include controls for empty nanoparticles to ensure that the observed effects are due to the compound and not the delivery vehicle itself.

-

Assessment: Evaluate the effects of the nanoformulation using the same downstream assays as for the free compound (e.g., IC50, cell cycle analysis).

Table 4: Comparison of Delivery Methods

| Delivery Method | Advantages | Disadvantages |

| Direct Solubilization (DMSO) | Simple, rapid, and well-established. | Potential for compound precipitation in aqueous media; DMSO can have cytotoxic effects at higher concentrations. |

| Nanoformulation | Improved solubility and stability; potential for targeted delivery and reduced off-target toxicity.[5][6] | More complex preparation and characterization; potential for nanoparticle-induced cytotoxicity. |

4. Troubleshooting and Considerations

-

Compound Precipitation: If the compound precipitates upon dilution in aqueous culture medium, try using a lower stock concentration or adding a non-ionic surfactant like Pluronic F-68 to the medium.

-

DMSO Toxicity: Ensure the final concentration of DMSO in the culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.

-

Cell Line Variability: Different cell lines can exhibit varying sensitivities to the same compound. It is essential to optimize the protocols and concentrations for each cell line used.

-

Stability: The stability of the compound in culture medium over the course of the experiment should be considered. A stability assessment can be performed using techniques like HPLC.[7]

By following these detailed application notes and protocols, researchers can effectively deliver this compound to cell cultures and robustly evaluate its biological effects.

References

- 1. Purine analogue - Wikipedia [en.wikipedia.org]

- 2. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cell Culture and Drug Treatment [bio-protocol.org]

- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 6. Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study | Azerbaijan Pharmaceutical and Pharmacotherapy Journal [azpharmjournal.com]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Determining the IC50 of 9-(4-Chlorobutyl)-9h-purin-6-amine in Cytotoxicity Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-(4-Chlorobutyl)-9H-purin-6-amine is a purine analog that holds potential for investigation in drug discovery, particularly in the context of cancer research. Purine analogs are a class of molecules that can interfere with nucleic acid synthesis and have been successfully developed as anticancer and antiviral agents. Determining the cytotoxic potential of novel compounds like this compound is a critical first step in the drug development process. The half-maximal inhibitory concentration (IC50) is a key quantitative measure used to express the effectiveness of a compound in inhibiting a specific biological or biochemical function, in this case, cell proliferation.

These application notes provide detailed protocols for determining the IC50 value of this compound using common in vitro cytotoxicity assays, such as the MTT and CellTiter-Glo assays.

Data Presentation

As no specific IC50 values for this compound were found in the initial search, the following table presents a hypothetical data summary. This table is intended to serve as a template for researchers to populate with their own experimental data.

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Replicates (n) |

| MCF-7 (Breast Cancer) | MTT | 72 | Data to be determined | 3 |

| A549 (Lung Cancer) | MTT | 72 | Data to be determined | 3 |

| HeLa (Cervical Cancer) | CellTiter-Glo | 48 | Data to be determined | 3 |

| Jurkat (T-cell Leukemia) | CellTiter-Glo | 48 | Data to be determined | 3 |

Experimental Protocols

Two common and robust methods for determining cytotoxicity are the MTT and CellTiter-Glo assays. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4] The CellTiter-Glo assay is a luminescence-based assay that quantifies ATP, an indicator of metabolically active cells.[5][6][7][8]

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol details the steps for determining the IC50 of this compound using the MTT assay.[1][9]

Materials:

-

This compound

-

Selected cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Harvest and count cells using a hemocytometer or automated cell counter.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of desired concentrations.

-